molecular formula C15H17N3O3 B11844238 N'-(Butanoyloxy)[(quinolin-8-yl)oxy]ethanimidamide CAS No. 88758-28-5

N'-(Butanoyloxy)[(quinolin-8-yl)oxy]ethanimidamide

Cat. No.: B11844238
CAS No.: 88758-28-5
M. Wt: 287.31 g/mol
InChI Key: ZCGCGVXALPCGHQ-UHFFFAOYSA-N
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Description

N-(Butyryloxy)-2-(quinolin-8-yloxy)acetimidamide is a synthetic organic compound that features a quinoline moiety linked to an acetimidamide group via a butyryloxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butyryloxy)-2-(quinolin-8-yloxy)acetimidamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(Butyryloxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced forms of the acetimidamide group.

    Substitution: Substituted quinoline derivatives.

Mechanism of Action

Properties

CAS No.

88758-28-5

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

[(1-amino-2-quinolin-8-yloxyethylidene)amino] butanoate

InChI

InChI=1S/C15H17N3O3/c1-2-5-14(19)21-18-13(16)10-20-12-8-3-6-11-7-4-9-17-15(11)12/h3-4,6-9H,2,5,10H2,1H3,(H2,16,18)

InChI Key

ZCGCGVXALPCGHQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N

Origin of Product

United States

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